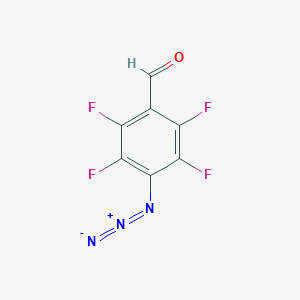

4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Overview

Description

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activity. It is a crosslinkable agent with a photoactivable group that can be used in the study of polymers .

Synthesis Analysis

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde can be achieved by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in acetonitrile .Molecular Structure Analysis

The molecular formula of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde is C7HF4N3O2 . The SMILES string representation is OC(=O)c1c(F)c(F)c(N=[N+]=[N-])c(F)c1F .Chemical Reactions Analysis

4-Azido-2,3,5,6-tetrafluorobenzaldehyde can react with various compounds. For instance, it can undergo the Staudinger reaction with triphenylphosphine at room temperature . It also partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .Scientific Research Applications

Photolysis to Create Stable Room Temperature Nitrenes

One of the notable applications of 4-Azido compounds is in the creation of stable room temperature nitrenes through photolysis. The photolysis of crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic acid, a closely related compound, has been studied for its ability to form nitrenes that are stable at room temperature . This process has significant implications for materials science and engineering, particularly in the development of new materials with unique properties.

Synthesis of Fluorinated Pyridines

The compound is used in the synthesis of various fluorinated pyridines. These pyridines have diverse applications, including as building blocks for pharmaceuticals and agrochemicals. The azide group in 4-Azido-2,3,5,6-tetrafluorobenzaldehyde can undergo thermal reactions to form different pyridine derivatives, which are valuable in synthetic chemistry .

Quantum Dot Patterning

In the field of display technology, 4-Azido-2,3,5,6-tetrafluorobenzaldehyde derivatives are used for multi-color patterning of colloidal quantum dots. This is crucial for creating high-resolution displays. A light-driven ligand crosslinker derived from this compound has been reported to enable solution-based processing methods for quantum dot patterning .

Bioconjugation in Biomedical Research

The azide functionality of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde makes it an excellent candidate for bioconjugation techniques. It serves as a bifunctional biorthogonal tool, allowing for highly efficient conjugation in biological systems without interfering with natural biochemical processes .

Mechanism of Action

Target of Action

It is known to be used as a multifunctional photo-affinity label to detect biological receptors .

Mode of Action

4-Azido-2,3,5,6-tetrafluorobenzaldehyde interacts with its targets through a process known as photo-affinity labeling . This involves the use of light to create a covalent bond between the 4-Azido-2,3,5,6-tetrafluorobenzaldehyde and its target, allowing for the detection and study of the target .

Biochemical Pathways

As a photo-affinity label, it is likely involved in pathways related to the function and regulation of the biological receptors it targets .

Result of Action

As a photo-affinity label, it allows for the detection and study of biological receptors, which could lead to a better understanding of these receptors’ functions and roles .

Action Environment

It is known that the compound is light-sensitive and should be stored in a freezer . This suggests that light and temperature are important environmental factors that can influence the compound’s stability and efficacy.

properties

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZZJXVVOINZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)